![molecular formula C19H24N4O2S B2788567 2-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine CAS No. 1029763-68-5](/img/structure/B2788567.png)

2-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

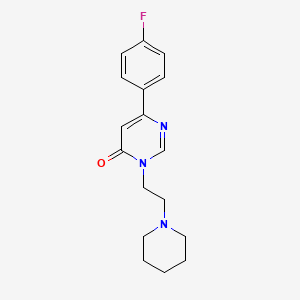

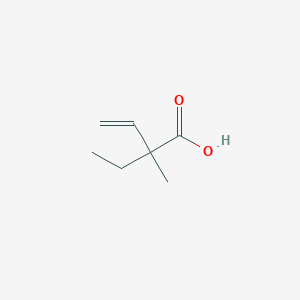

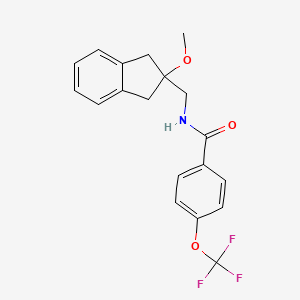

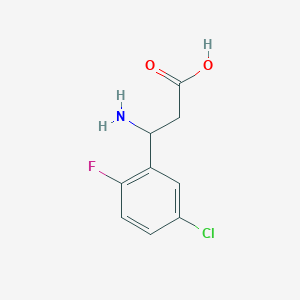

The compound “2-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine” is a complex organic molecule. It is related to a class of compounds that exhibit high specific affinity for histamine H1 receptor . It’s also related to a compound known as FPPT or Fluoxetine Pyrrolidinone analog.

Synthesis Analysis

The synthesis pathway for similar compounds involves reactions with various other chemical entities . For example, one method involves the reaction of 1-(4-aminophenyl)pyrrolidin-2-one with 4-(2-fluorophenyl)piperazine-1-carboxylic acid followed by acylation with 4-nitrophenyl chloroformate and reduction of the nitro group to an amino group.Aplicaciones Científicas De Investigación

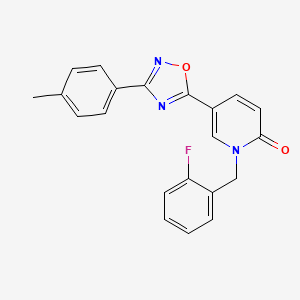

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

FPMINT is a novel inhibitor of ENTs, which play a vital role in nucleotide synthesis, adenosine regulation, and chemotherapy. Unlike most ENT inhibitors that are ENT1-selective, FPMINT exhibits greater selectivity for ENT2. It has been shown to inhibit both ENT1 and ENT2, making it a promising candidate for modulating nucleoside transport. Notably, compound 3c, an analogue of FPMINT, demonstrated potent inhibitory effects on both ENT1 and ENT2 .

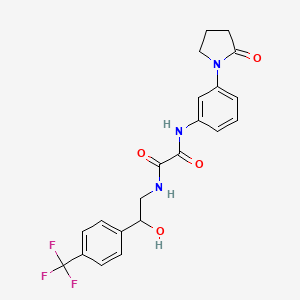

Anticancer Potential

Research suggests that FPMINT analogues exhibit cytotoxic effects on cancer cells. For instance, compounds 5a and 5e induced cell death in MCF-10A cells with IC50 values comparable to Olaparib, a known anticancer drug. These findings highlight the potential of FPMINT derivatives in cancer therapy .

Enzyme Inhibition Studies

JNJ-42226314, a compound related to FPMINT, was characterized for its activity. Enzyme assays revealed its inhibitory effects, although further studies are needed to explore its specific targets and therapeutic applications .

Synthesis of Novel Analogues

Researchers have synthesized various analogues of FPMINT, modifying different moieties. For instance, the replacement of the naphthalene moiety with a benzene moiety abolished inhibitory effects on ENT1 and ENT2. However, adding a halogen substitute to the fluorophenyl moiety next to the piperazine ring was essential for retaining inhibitory activity. Compound 3c emerged as a potent irreversible and non-competitive inhibitor .

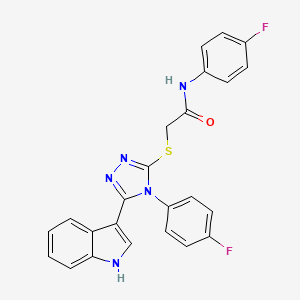

Triazole-Thione Derivatives

The synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, a triazole-thione derivative, showcases the versatility of FPMINT-based compounds. This novel compound was obtained in good yield and characterized using HRMS, IR, and NMR techniques .

Propiedades

IUPAC Name |

2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-14-11-18(22-19(21-14)23-9-3-4-10-23)25-13-17(24)20-12-15-5-7-16(26-2)8-6-15/h5-8,11H,3-4,9-10,12-13H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHXDKQKHXPRPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NCC3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2788489.png)

![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine](/img/structure/B2788492.png)

![6-Azaspiro[2.6]nonane](/img/structure/B2788493.png)

![Methyl 2-[4-(prop-2-enamido)phenyl]acetate](/img/structure/B2788499.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide](/img/structure/B2788500.png)

![4-Phenyl-2-(4-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2788506.png)